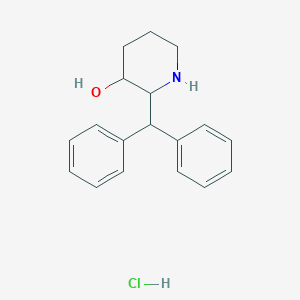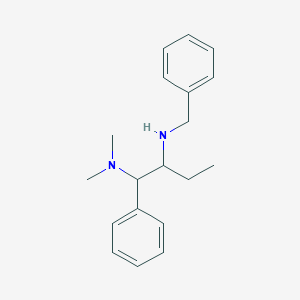
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes. For instance, Yoshimura et al. (1982) described the synthesis of stereoisomers of 4-amino-2-(hydroxymethyl)tetrahydrofuran-4-carboxylic acid from D-ribose, highlighting complex reaction sequences leading to tetrahydrofuran derivatives (Yoshimura, Kondo, Ihara, & Hashimoto, 1982).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR. Hungerford et al. (2000) reported on the molecular structure of tetrahydrofuran amino acids derived from D-ribose, demonstrating the complexity of these molecules (Hungerford, Claridge, Watterson, Aplin, Moreno, & Fleet, 2000).
Chemical Reactions and Properties
Compounds like 2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid participate in various chemical reactions. Jõgi et al. (2006) explored the asymmetric synthesis of related compounds, indicating the chemical versatility of these molecules (Jõgi, Paju, Pehk, Kailas, Müürisepp, Kanger, & Lopp, 2006).
Physical Properties Analysis
The physical properties of these compounds are typically characterized through experimental analysis. This includes studies of melting points, solubility, and crystalline structure, as seen in research by Diana et al. (2019), who investigated the crystal structures of related benzo-furan derivatives (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are key to understanding these compounds. For instance, Liebeskind et al. (2016) studied reactions involving carboxylic acids and amino acids, shedding light on the chemical properties of similar compounds (Liebeskind, Gangireddy, & Lindale, 2016).
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and is involved in various metabolic pathways.
Mode of Action
The compound, also known as “2-(CBZ-AMINO)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID”, is a protected form of an amino acid. The benzyloxycarbonyl (Cbz) group is a carbamate protecting group used in organic synthesis . It protects the amino group by preventing it from reacting prematurely during the synthesis process. The Cbz group can be removed under certain conditions, such as hydrogenation , to reveal the free amino group, allowing it to participate in subsequent reactions.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the metabolism of glycine and its derivatives . .
Action Environment
The action, efficacy, and stability of “2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid” can be influenced by various environmental factors. For instance, the removal of the Cbz protecting group can be influenced by the presence of certain catalysts and the pH of the environment . Additionally, factors such as temperature and solvent can affect the stability of the compound and its reactivity in chemical reactions .
Safety and Hazards
Direcciones Futuras
The future directions of research on similar compounds often involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propiedades
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUKPVNIHDFNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


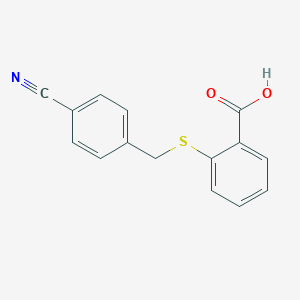
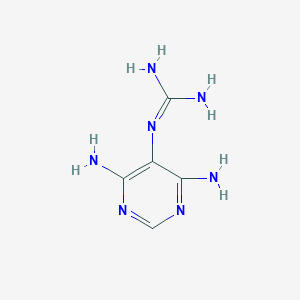
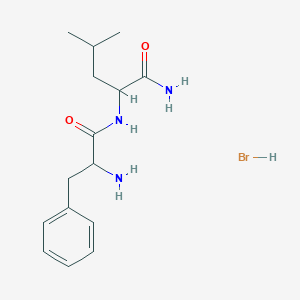
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
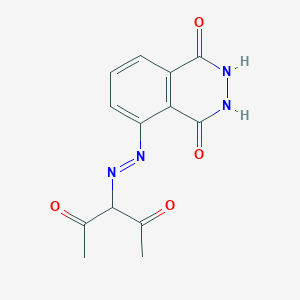
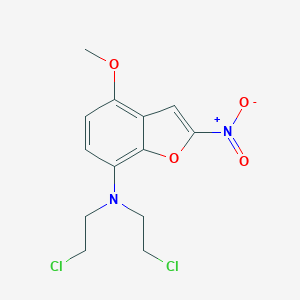

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
